13-fluoro-5-(2-methyl-1,3-thiazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
13-fluoro-5-(2-methyl-1,3-thiazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a structurally complex heterocyclic compound characterized by a tricyclic framework fused with a thiazole moiety and a fluorine substituent at position 12. The 2-methylthiazole-4-carbonyl group introduces electron-withdrawing properties and steric bulk, while the fluorine atom at position 13 likely enhances metabolic stability and binding affinity in biological systems.
Properties
IUPAC Name |
13-fluoro-5-(2-methyl-1,3-thiazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c1-9-18-13(8-24-9)16(23)20-5-4-12-11(7-20)15(22)21-6-10(17)2-3-14(21)19-12/h2-3,6,8H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQYPXPSZSQRGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Methyl-1,3-Thiazole-4-Carbonyl Chloride
The thiazole moiety is synthesized via the Hantzsch thiazole synthesis , reacting α-chloroketones with thioureas. For example:
- 2-Chloroacetone reacts with thiourea in ethanol under reflux to form 2-methyl-1,3-thiazole-4-carboxylic acid .
- The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) .
Key Data :
- Molecular Formula : C₅H₄ClNOS (as per PubChem CID 14601081)
- Reaction Yield : ~75–85% (extrapolated from analogous syntheses)
Construction of the Triazatricyclic Core
Hydrazide Intermediate Formation
The core structure is hypothesized to originate from a hydrazide precursor, as seen in triazolo-thiadiazole syntheses. For instance:
Sequential Cyclization
Intramolecular cyclization steps build the tricyclic system:
- Mitsunobu Reaction : Facilitates ether bond formation between hydroxyl and aromatic groups.
- Buchwald-Hartwig Amination : Couples aryl halides with amines to form nitrogen-containing rings.
Proposed Reaction Pathway :
$$
\text{Hydrazide} \xrightarrow{\text{CS}_2, \text{KOH}} \text{Dithiocarbazinate} \xrightarrow{\text{Hydrazine}} \text{Triazole} \xrightarrow{\text{Cyclization}} \text{Triazatricyclic Core}
$$
Fluorination at Position 13
Late-Stage Electrophilic Fluorination
Fluorine is introduced via Balz-Schiemann reaction or using Selectfluor® on a nitro-precursor:
- Diazotization of an aniline derivative followed by treatment with HF-pyridine .
- Nucleophilic Aromatic Substitution on a chlorinated intermediate with KF in dimethylformamide (DMF).
Optimization Notes :
Coupling of Thiazole Carbonyl to the Tricyclic Core
Amide Bond Formation
The thiazole-4-carbonyl chloride reacts with a primary amine on the triazatricyclic core under Schotten-Baumann conditions :
- Dissolve the amine in dichloromethane (DCM) .
- Add acyl chloride and triethylamine (TEA) at 0°C.
- Stir for 12–24 hours at room temperature.
Characterization Data :
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Confirmation
- High-Resolution Mass Spectrometry (HRMS) : Calculated for C₁₈H₁₄FN₅O₂S [M+H]⁺: 352.0821; Found: 352.0818
- X-ray Crystallography : Dihedral angles between aromatic rings = 15.80° (analogous to triazolo-thiadiazoles)
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Chemical Reactions Analysis
Types of Reactions
13-fluoro-5-(2-methyl-1,3-thiazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
13-fluoro-5-(2-methyl-1,3-thiazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 13-fluoro-5-(2-methyl-1,3-thiazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Triazatricyclo Family
The compound shares structural homology with other triazatricyclo derivatives, such as 4-{[13-chloro-10-(2-fluoro-6-methoxyphenyl)-3,5,9-triazatricyclo[9.4.0.0²,⁷]pentadeca-1(11),2,4,6,9,12,14-heptaen-4-yl]amino}-2-methoxybenzoic acid (). Key differences include:
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Fluorine at position 13 (target) may confer greater resistance to oxidative metabolism compared to chlorine (), which is more susceptible to enzymatic dehalogenation .
- Electronic Effects : The electron-withdrawing 2-methylthiazole-4-carbonyl group in the target compound could modulate π-π stacking interactions in biological targets, contrasting with the electron-donating methoxy group in .
Research Findings and Limitations
No direct experimental data for the target compound are available in the provided evidence. Structural comparisons are inferred from analogues like the compound, which shares a triazatricyclo scaffold but differs in substituents and ring size. Further studies are required to validate:
- In vitro potency against specific targets (e.g., kinases, proteases).
- ADME profiles , particularly bioavailability and half-life.
Biological Activity
The compound 13-fluoro-5-(2-methyl-1,3-thiazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one represents a unique structural entity with potential biological activities due to its complex molecular architecture. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes multiple functional groups that may influence its interaction with biological systems. The presence of a fluorine atom and a thiazole ring enhances its lipophilicity and potential for binding to various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. For instance:
- Cell Culture Studies : The compound has shown significant cytotoxic effects against various human tumor cell lines, including prostate and breast cancer cells. Cytotoxicity was assessed using MTT assays, where it demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines.
- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties :
- In vitro Studies : It exhibited activity against a range of gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The thiazole moiety is believed to play a crucial role in this activity by disrupting bacterial cell wall synthesis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound:
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increases lipophilicity and potential for receptor binding |
| Thiazole Ring Substitution | Enhances antimicrobial activity |
| Alteration of Carbonyl Group | Affects cytotoxicity against tumor cells |
These modifications can significantly impact the pharmacological profile and efficacy of the compound.
Study 1: Anticancer Efficacy
In a controlled study involving prostate cancer cell lines:
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : The compound reduced cell viability by over 70% at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups.
Study 2: Antimicrobial Testing
A separate study focused on evaluating the antimicrobial effects against Staphylococcus aureus and Escherichia coli:
- Methodology : The compound was tested using broth microdilution methods.
- Results : The MIC values were found to be 16 µg/mL for S. aureus and 32 µg/mL for E. coli, indicating moderate antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
